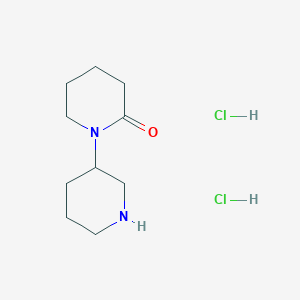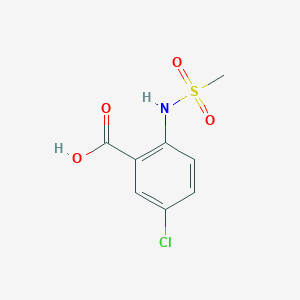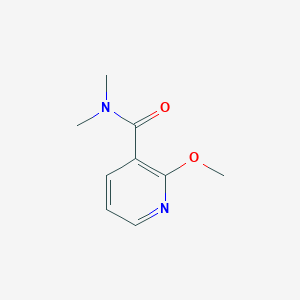![molecular formula C19H10Cl2F3N3 B2772472 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 306977-43-5](/img/structure/B2772472.png)
3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine . The demand for TFMP derivatives has been increasing steadily in the last 30 years .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, to which our compound belongs, are extensively used in the agrochemical industry . They serve as key structural motifs in active ingredients for crop protection . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives. They are primarily used to protect crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names .
Pharmaceutical Development
Several TFMP derivatives are utilized in the pharmaceutical industry . They are part of both marketed pharmaceutical products and many candidates currently undergoing clinical trials . The presence of the TFMP moiety has been associated with improved pharmacological properties, making our compound a potential candidate for developing new medications.
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also incorporated into veterinary products . Two veterinary products containing the TFMP moiety have been granted market approval . This indicates the potential of our compound in veterinary applications, possibly as an active ingredient in veterinary drugs.
Synthesis of Bioactive Molecules
The compound can be used as an intermediate in the synthesis of bioactive molecules . For instance, it can contribute to the synthesis of 3-trifluoromethyl-1,2,4-triazoles, which have broad-spectrum pharmaceutical activity . These triazoles are valuable in creating compounds with anticonvulsant, anti-HIV, and other therapeutic properties.
Functional Materials
The unique characteristics of the TFMP derivatives make them suitable for the development of functional materials . These materials can have various applications, including in the fields of electronics, coatings, and specialty chemicals .
Ligand Chemistry
TFMP derivatives are also relevant in ligand chemistry . They can form complexes with metals and play a crucial role in catalysis and other chemical reactions . Our compound could be explored for its potential as a ligand in metal-organic frameworks or catalytic systems.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .
Mode of Action
It’s likely that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target proteins and disrupting the signaling pathways .
Biochemical Pathways
Given its potential inhibition of the dyrk1a-pkb/akt signaling pathway, it may affect cell proliferation, survival, and metabolism .
Pharmacokinetics
Similar compounds with trifluoromethylpyridine (tfmp) structure are known for their superior pest control properties due to their unique physicochemical properties, including better lipophilicity, stability, and permeability .
Result of Action
Similar compounds have been found to have significant effects on cell proliferation and survival, likely due to their impact on key signaling pathways .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3/c20-12-6-7-14(15(21)9-12)17-18-16(8-11(10-25-18)19(22,23)24)27(26-17)13-4-2-1-3-5-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGQCTVUYQRAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=N2)C4=C(C=C(C=C4)Cl)Cl)N=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
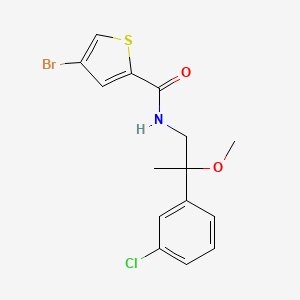

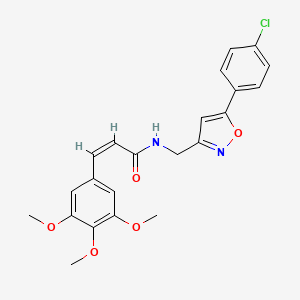
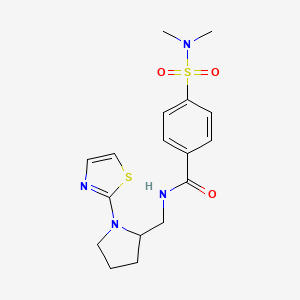
![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)

